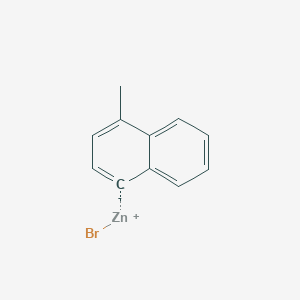
4-Methyl-1-naphthylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-naphthylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromine atom and a 4-methyl-1-naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 4-methyl-1-naphthyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc metal in THF.
- Addition of 4-methyl-1-naphthyl bromide to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- The reaction proceeds at room temperature or slightly elevated temperatures until the formation of this compound is complete .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Transmetalation: Transfers the 4-methyl-1-naphthyl group to other metals such as palladium or copper.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and acidic workup to yield alcohols.
Transmetalation: Requires the presence of a suitable metal catalyst (e.g., palladium or copper) and a base.
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base such as triethylamine.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from coupling reactions with aryl halides or vinyl halides.
Aplicaciones Científicas De Investigación
4-Methyl-1-naphthylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-naphthylZinc bromide involves the transfer of the 4-methyl-1-naphthyl group to an electrophilic center. The zinc atom facilitates this transfer by stabilizing the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in various nucleophilic addition and coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
PhenylZinc bromide: Similar structure but with a phenyl group instead of a 4-methyl-1-naphthyl group.
4-MethylphenylZinc bromide: Contains a 4-methylphenyl group instead of a 4-methyl-1-naphthyl group.
1-NaphthylZinc bromide: Features a 1-naphthyl group without the methyl substitution.
Uniqueness
4-Methyl-1-naphthylZinc bromide is unique due to the presence of both the naphthyl ring and the methyl group, which can influence its reactivity and selectivity in chemical reactions. The combination of these structural features makes it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C11H9BrZn |
|---|---|
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
bromozinc(1+);4-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RWOOMKXAODVYSC-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[C-]C2=CC=CC=C12.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


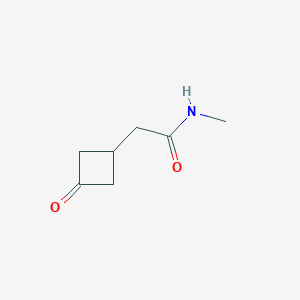
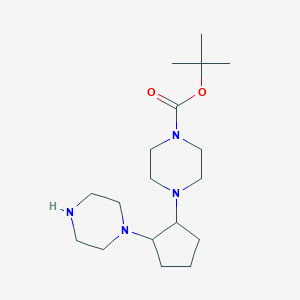



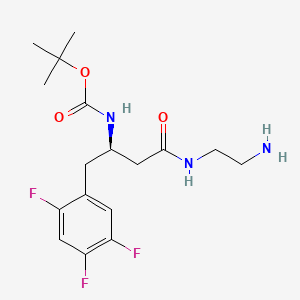
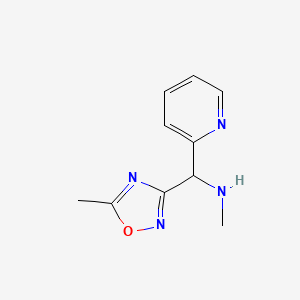




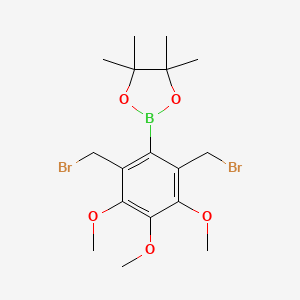
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

